2-メトキシピリジン-3,4-ジアミン

説明

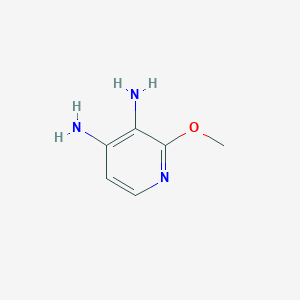

2-Methoxypyridine-3,4-diamine: is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 4th positions and a methoxy group at the 2nd position of the pyridine ring

科学的研究の応用

2-Methoxypyridine-3,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other materials.

生化学分析

Biochemical Properties

2-Methoxypyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-Methoxypyridine-3,4-diamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of 2-Methoxypyridine-3,4-diamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methoxypyridine-3,4-diamine has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Methoxypyridine-3,4-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, 2-Methoxypyridine-3,4-diamine can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on cellular function.

Temporal Effects in Laboratory Settings

The effects of 2-Methoxypyridine-3,4-diamine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxypyridine-3,4-diamine remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-Methoxypyridine-3,4-diamine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-Methoxypyridine-3,4-diamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Methoxypyridine-3,4-diamine is effective without causing harm.

Metabolic Pathways

2-Methoxypyridine-3,4-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-Methoxypyridine-3,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, 2-Methoxypyridine-3,4-diamine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methoxypyridine-3,4-diamine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 2-Methoxypyridine-3,4-diamine can determine its overall impact on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3,4-diamine can be achieved through several methods. One common approach involves the reduction of 4-amino-3-nitropyridine using methanol and sulfuric acid as solvents and electrolytes. The reaction is carried out at approximately 50°C with a current density of 1.5 A/dm² until 120% of the required charge is passed. The methanol is then distilled off, and the residue is extracted with dichloromethane to obtain the product .

Industrial Production Methods: Industrial production methods for 2-Methoxypyridine-3,4-diamine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced separation techniques, such as chromatography, can further purify the product.

化学反応の分析

Types of Reactions: 2-Methoxypyridine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amino-substituted pyridines.

作用機序

The mechanism of action of 2-Methoxypyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

2-Methoxypyridine: Similar in structure but lacks the amino groups.

3,4-Diaminopyridine: Lacks the methoxy group but has similar amino substitutions.

2,3-Diaminopyridine: Differs in the position of the amino groups.

Uniqueness: 2-Methoxypyridine-3,4-diamine is unique due to the combination of methoxy and amino groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

生物活性

2-Methoxypyridine-3,4-diamine, a compound with significant biochemical properties, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

2-Methoxypyridine-3,4-diamine is characterized by a pyridine ring substituted with a methoxy group and two amino groups. Its molecular formula is , and it exhibits properties that facilitate interactions with various biological molecules.

The biological activity of 2-Methoxypyridine-3,4-diamine primarily involves its interaction with enzymes and cellular pathways:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding can lead to either inhibition or activation of these enzymes, influencing the metabolism of various substances.

- Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can affect gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that 2-Methoxypyridine-3,4-diamine exhibits antimicrobial activity. It has shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Studies have highlighted the compound's anticancer properties. It has demonstrated antiproliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit key pathways associated with tumor growth makes it a candidate for further investigation in cancer therapy .

Allergic Reactions

A notable case study documented an allergic reaction in a 65-year-old woman who experienced severe skin reactions after using hair dye containing 2-Methoxypyridine-3,4-diamine. This incident underscores the need for caution regarding its use in cosmetic products .

Toxicological Assessment

Toxicological studies have evaluated the compound's safety profile. In animal models, doses above 50 mg/kg body weight resulted in liver alterations and other adverse effects. These findings are crucial for understanding the compound's safety and potential risks associated with its use .

Research Applications

2-Methoxypyridine-3,4-diamine serves various roles across multiple disciplines:

- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical intermediate for synthesizing new drugs.

- Industrial Uses : The compound is utilized in producing dyes and pigments due to its unique chemical properties.

Summary of Findings

特性

IUPAC Name |

2-methoxypyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 | |

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-04-8 | |

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。